7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol
CAS No.:
Cat. No.: VC14531807
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
![7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol -](/images/structure/VC14531807.png)
Specification
Molecular Formula | C13H12N4O |
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Molecular Weight | 240.26 g/mol |
IUPAC Name | 7-methyl-3-(2-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-15-16-13-14-9(2)7-11(18)17(12)13/h3-7H,1-2H3,(H,14,16) |
Standard InChI Key | QXGZFDXFBHLCTA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C2=NNC3=NC(=CC(=O)N23)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 7-Methyl-3-o-tolyl-[1, triazolo[4,3-a]pyrimidin-5-ol consists of a bicyclic system formed by the fusion of a 1,2,4-triazole ring with a pyrimidine ring. Key substituents include:
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Methyl group at position 7 of the pyrimidine ring.
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o-Tolyl group (2-methylphenyl) at position 3 of the triazole ring.
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Hydroxyl group at position 5 of the pyrimidine ring.
The molecular formula is inferred as C₁₃H₁₂N₄O, with a molecular weight of 240.27 g/mol based on analogous triazolopyrimidine derivatives .
Spectroscopic and Physicochemical Properties
While experimental data for the exact compound are unavailable, related triazolopyrimidines provide benchmarks:
Property | Value (Analog-Based Inference) | Source Compound Reference |
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Density | ~1.5–1.6 g/cm³ | |
Boiling Point | ~240–250°C | |
LogP (Partition Coeff.) | ~0.1–0.3 | |
Aqueous Solubility | Low (hydrophobic core) |
The hydroxyl group at position 5 enhances polarity compared to amine or chloro analogs, potentially improving solubility in polar aprotic solvents .
Synthetic Pathways and Optimization
General Synthesis of Triazolopyrimidine Scaffolds
The synthesis of triazolopyrimidines typically involves cyclocondensation reactions between 1,3-diketones and 5-amino-1,2,4-triazoles (Scheme 1) :
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Formation of hydroxytriazolopyrimidine intermediates:
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Functionalization at C5 and C7:
Synthesis of 7-Methyl-3-o-tolyl-[1,2,] triazolo[4,3-a]pyrimidin-5-ol
Adapting the above methodology, the target compound could be synthesized via:
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Intermediate chlorination:
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C3 o-tolyl introduction:
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Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 2-methylphenylboronic acid.
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Critical Note: Direct evidence for this route is absent in the literature, but analogous C3-arylations are documented in triazolopyrimidine chemistry .
Physicochemical and Pharmacological Profiling
Stability and Reactivity
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Hydroxyl Group Reactivity: The C5 hydroxyl may engage in hydrogen bonding, influencing crystal packing and solubility. Acidic conditions could protonate the hydroxyl, enhancing electrophilicity at adjacent positions .
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Oxidative Sensitivity: The triazole ring is susceptible to oxidation under strong oxidizing agents, necessitating inert atmospheres during synthesis .
Biological Activity (Inferred from Analogs)
Triazolopyrimidines exhibit diverse bioactivities, including:
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Anti-tubercular activity: C5/C7-substituted analogs show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
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Kinase inhibition: Structural analogs demonstrate selectivity for tyrosine kinases due to triazole-pyrimidine interactions with ATP-binding pockets .
Industrial and Regulatory Considerations
Regulatory Status
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HS Code: Likely classified under 2933990090 (heterocyclic compounds with nitrogen heteroatoms) .
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Tariff Rates: MFN tariff of 6.5%; general tariff of 20.0% for import/export .
Future Directions and Applications
Drug Discovery
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Antimicrobial agents: Structural optimization could enhance potency against drug-resistant TB strains .
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Cancer therapeutics: Kinase inhibition potential warrants screening against oncogenic kinases (e.g., EGFR, BRAF) .
Material Science
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